molecular formula C19H27N3O5S B11065011 3-cyclohexyl-N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]propanamide

3-cyclohexyl-N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]propanamide

Cat. No.: B11065011
M. Wt: 409.5 g/mol
InChI Key: ITOXQLXHCBYZGO-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]propanamide is a complex organic compound with the molecular formula C19H27N3O5S It is characterized by its unique structure, which includes a cyclohexyl group, a cyclopropylsulfamoyl group, and a nitrophenyl group

Preparation Methods

The synthesis of 3-cyclohexyl-N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]propanamide involves multiple steps, typically starting with the preparation of the core phenyl ring followed by the introduction of the cyclohexyl and cyclopropylsulfamoyl groups. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-cyclohexyl-N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace specific functional groups with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-cyclohexyl-N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar compounds to 3-cyclohexyl-N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]propanamide include other sulfonamide derivatives and nitrophenyl compounds. What sets this compound apart is its unique combination of functional groups, which may confer specific properties and activities not found in other similar compounds. Some similar compounds include:

  • 3-cyclohexyl-N-[5-(cyclopropylsulfamoyl)-2-methylphenyl]propanamide
  • 3-cyclohexyl-N-[5-(sulfamoyl)-2-methyl-3-nitrophenyl]propanamide.

Properties

Molecular Formula

C19H27N3O5S

Molecular Weight

409.5 g/mol

IUPAC Name

3-cyclohexyl-N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]propanamide

InChI

InChI=1S/C19H27N3O5S/c1-13-17(20-19(23)10-7-14-5-3-2-4-6-14)11-16(12-18(13)22(24)25)28(26,27)21-15-8-9-15/h11-12,14-15,21H,2-10H2,1H3,(H,20,23)

InChI Key

ITOXQLXHCBYZGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2CC2)NC(=O)CCC3CCCCC3

Origin of Product

United States

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